molecular formula C33H52O4 B158396 Methyl oleanolate acetate CAS No. 1721-57-9

Methyl oleanolate acetate

Cat. No. B158396
CAS RN: 1721-57-9
M. Wt: 512.8 g/mol
InChI Key: VTZCFEUQVQTSSV-LVNUYWAMSA-N
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Description

Methyl oleanolate acetate is a chemical compound with the CAS Number: 1721-57-9 and a molecular weight of 512.77 .


Molecular Structure Analysis

The molecular structure of Methyl oleanolate acetate is represented by the linear formula C33H52O4 . The InChI Code for this compound is 1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24-,25+,26-,30-,31+,32+,33-/m0/s1 .


Physical And Chemical Properties Analysis

Methyl oleanolate acetate has a melting point of 219-220°C .

Scientific Research Applications

Applications in Synthesis and Material Science

  • Synthesis of cyclic acetals (ketals) from oleochemicals: A study demonstrated the use of acid-catalyzed ring-opening reactions of epoxidized methyl oleate to produce oleochemically based ketals, suggesting potential applications in creating new hydrophobic molecules for surfactant synthesis (Doll & Erhan, 2008).

Medicinal Applications

  • Anti-Inflammatory and Membrane-Stabilizing Properties: Acetylation and methylation semisynthesis of oleanolic acid yielded compounds with significant in vivo anti-inflammatory and in vitro membrane-stabilizing properties (Nkeh-Chungag et al., 2015).
  • Cancer Prevention and Therapy: Research has shown that natural and synthetic derivatives of oleanolic acid can modulate multiple signaling pathways in tumor cells, demonstrating potential in cancer prevention and therapy (Shanmugam et al., 2014).
  • Synthetic Triterpenoids for Tissue Injury Prevention: Synthetic oleanane triterpenoids, based on oleanolic acid, have shown potential as potent anti-inflammatory agents in various organ systems (Sporn et al., 2011).
  • Antinociceptive and Anti-Inflammatory Properties: Semisynthesis of derivatives of oleanolic acid from Syzygium aromaticum has yielded compounds with enhanced analgesic and anti-inflammatory properties (Rali et al., 2016).

Biological Activity and Therapeutic Potential

  • Wide Range of Biological Activities: Oleanolic acid and its derivatives exhibit a variety of biological activities, including antiviral, anti-HIV, antibacterial, anticarcinogenic, anti-inflammatory, hepatoprotective, gastroprotective, hypolipidemic, and anti-atherosclerotic activities (Castellano et al., 2022).

Safety And Hazards

The safety information for Methyl oleanolate acetate indicates that it may be hazardous. The signal word associated with this compound is "Warning" .

properties

IUPAC Name

methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24-,25+,26-,30-,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZCFEUQVQTSSV-LVNUYWAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl oleanolate acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
FE King, TJ King, JM Ross - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… The oxidation corresponds to that of methyl oleanolate acetate (Ruzicka, Grob, and van der Sluys-Veer, Helv. Chian. Acta, 1939, 22,788) and the change is accompanied by the typical …
Number of citations: 68 pubs.rsc.org
DHR Barton, P De Mayo - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
IN Part XV* the isolation of a new triterpenoid acid, rehmannic acid, C, 5H5@ 5, was briefly reported. As already mentioned this compound, like icterogenin, possesses a functionally …
Number of citations: 37 pubs.rsc.org
HW Kircher - Phytochemistry, 1980 - Elsevier
… The two cstcrs were shown to be methyl bctulinate acetate and methyl oleanolate acetate by their physical and spectroscopic properties and by conversion lo the respective methyl …
Number of citations: 59 www.sciencedirect.com
S Hiai, H Oura, T Nakajima - Planta medica, 1976 - thieme-connect.com
Vanillin and sulfuric acid used in a colorimetric assay of ginsenosides (saponins in the root of Panax ginseng CA Meyer) were directly applied to several sapo-genins (Tables II and III), …
Number of citations: 643 www.thieme-connect.com
FE King, TJ King, JM Ross - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… The monoperphthalic acid oxidation product of methyl terminolate on the other hand, as with that of methyl oleanolate acetate (Picard and Spring, J., 1940, 1389), consists of the stable a…
Number of citations: 11 pubs.rsc.org
HN Khastgir, SK Sengupta… - Journal of the American …, 1960 - Wiley Online Library
… Methyl Oleanolate Acetate.-The acetate was esterified with an ethereal solution of diazomethane and the ester on crystallization from acetone yielded methyl oleanolate acetate, m. p. …
Number of citations: 18 onlinelibrary.wiley.com
DHR Barton, NJ Holness - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… (VIII ; R = Ac, R' = Me) , differing from ordinary methyl oleanolate acetate only in its … Acta, 1939, 22, 788) by oxidation of methyl oleanolate acetate. This shows that the configuration at C,,,…
Number of citations: 85 pubs.rsc.org
RE Corbett, H Young, RS Wilson - Australian Journal of …, 1964 - scholar.archive.org
… It formed methyl oleanolate acetate, mp and mixed mp 223'. Methylation of the ursolic acid fraction (1.0 g) with diazomethane and purification of the product by chromatography on silica …
Number of citations: 10 scholar.archive.org
C Djerassi, E Farkas, AJ Lemin… - Journal of the …, 1954 - ACS Publications
… 3/3-acetoxy triterpenes (methyl oleanolate acetate (Vllb), … model methyl oleanolate acetate Vllb was recovered in over … By comparison, methyl oleanolate acetate (Vllb) consumed …
Number of citations: 25 pubs.acs.org
I Wahlberg, СR ENZELL - Acta Chem. Scand, 1971 - actachemscand.org
… 12) The NMR spectra of compounds (2a), (5), (8), and (9), together with data for methyl oleanolate (3a) and methyl oleanolate acetate (iö),for which the chemical shifts of each methyl …
Number of citations: 29 actachemscand.org

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